molecular formula C12H20ClNO2 B2974772 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride CAS No. 2193060-76-1

1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride

Cat. No. B2974772
CAS RN: 2193060-76-1
M. Wt: 245.75
InChI Key: LQWFNMSGIRKLJA-UHFFFAOYSA-N
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Description

“1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2193060-76-1 . It has a molecular weight of 245.75 .


Synthesis Analysis

The synthesis of such compounds, including “this compound”, often involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO2.ClH/c14-11(15)10-8-1-4-12(10,7-8)9-2-5-13-6-3-9;/h8-10,13H,1-7H2,(H,14,15);1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Mechanism of Action

1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride selectively activates mGluR4, which is a member of the G protein-coupled receptor family. When activated, mGluR4 inhibits the release of glutamate, a neurotransmitter that is involved in a variety of physiological processes. This inhibition leads to a reduction in neuronal excitability and a decrease in pain sensitivity and anxiety-like behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the reduction of glutamate release, the inhibition of pain sensitivity, and the attenuation of drug-seeking behavior. These effects are thought to be mediated by the activation of mGluR4 and the subsequent modulation of neuronal activity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride in lab experiments is its selectivity for mGluR4, which allows for the specific investigation of this receptor's function. Additionally, this compound has been shown to have a high affinity for mGluR4, which makes it a useful tool for studying the receptor's activity. However, one limitation of using this compound is that it may have off-target effects on other receptors, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride in scientific research. One potential area of investigation is the role of mGluR4 in the regulation of pain and anxiety in humans. Additionally, this compound could be used to investigate the potential therapeutic benefits of targeting mGluR4 in the treatment of addiction and other neuropsychiatric disorders. Finally, further research is needed to fully understand the molecular mechanisms underlying the effects of this compound on mGluR4 and other receptors.

Synthesis Methods

1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride can be synthesized using a variety of methods, including the reaction of 1,3-cyclohexadiene with N-phenylmaleimide followed by hydrogenation, as well as the reaction of 1,3-cyclohexadiene with N-phenylmaleimide in the presence of a palladium catalyst. These methods have been used to produce this compound with high purity and yield.

Scientific Research Applications

1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride has been used in a variety of scientific research applications, including studies on pain modulation, anxiety, and addiction. In animal models, this compound has been shown to reduce pain sensitivity and anxiety-like behavior, as well as attenuate drug-seeking behavior in response to cocaine and alcohol. These findings suggest that mGluR4 may be a potential target for the development of new treatments for pain and addiction.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c14-11(15)10-8-1-4-12(10,7-8)9-2-5-13-6-3-9;/h8-10,13H,1-7H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWFNMSGIRKLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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